1,2,3-Tris(trifluoromethyl)benzene

描述

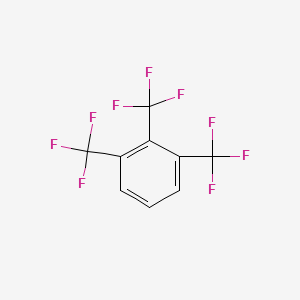

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3-tris(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F9/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16,17)18/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJLQXXWAYTRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194996 | |

| Record name | Benzene, 1,2,3-tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42175-48-4 | |

| Record name | Benzene, 1,2,3-tris(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Tris(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3 Tris Trifluoromethyl Benzene and Positional Isomers

Foundational Approaches to Aryl Perfluoroalkylation

Historically, the synthesis of trifluoromethylarenes relied on harsh reaction conditions and potent fluorinating agents. One of the earliest and most fundamental methods is the Swarts reaction , which involves the treatment of benzotrichlorides with antimony fluorides (e.g., SbF₃ or SbF₅) or anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org This method was effective for bulk synthesis but its severity limited its application to complex molecules. wikipedia.org

Another foundational technique is the conversion of aromatic carboxylic acids into trifluoromethyl groups. Reagents like sulfur tetrafluoride (SF₄) are capable of this transformation. For instance, the commercially available 1,3,5-tris(trifluoromethyl)benzene (B44845) is synthesized by reacting benzene-1,3,5-tricarboxylic acid with SF₄. sigmaaldrich.comamerigoscientific.com This approach highlights a key strategy for controlling regiochemistry: the substitution pattern is predetermined by the arrangement of carboxylic acid groups on the starting material. Similarly, the synthesis of bis(trifluoromethyl)benzenes can be achieved by chlorinating the corresponding xylene to form a bis(trichloromethyl)benzene, which is then fluorinated. google.com

Contemporary Synthetic Strategies for Tris(trifluoromethyl)benzene Scaffolds

Modern synthetic chemistry has ushered in an era of more sophisticated and milder methods for creating aryl-CF₃ bonds, offering greater functional group tolerance and new reaction pathways.

Transition metal catalysis has revolutionized the formation of C-CF₃ bonds, with copper and palladium catalysts being at the forefront. These methods typically involve the cross-coupling of an aryl precursor with a trifluoromethyl source.

Copper-catalyzed reactions, sometimes referred to as "Ullmann-type" or "McLoughlin-Thrower" reactions, were among the first to be developed. wikipedia.org Modern iterations use various copper(I) salts to couple aryl halides (particularly iodides) with trifluoromethyl sources like trifluoromethyltrimethylsilane (TMSCF₃). organic-chemistry.org The efficiency of these reactions can be enhanced by additives that stabilize the trifluoromethyl anion. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool. These protocols can utilize a wide range of aryl precursors, including arylboronic acids and their esters, in reactions analogous to the Suzuki coupling. researchgate.net These methods offer high efficiency and broad substrate scope, though their application to creating sterically congested products like 1,2,3-tris(trifluoromethyl)benzene remains a significant challenge.

Below is a table summarizing representative modern catalytic systems.

| Catalyst System | Aryl Substrate | CF₃ Source | Key Features |

| CuI / 1,10-phenanthroline | Aryl Iodides | CF₃I | Early catalytic variant for electron-poor aryl iodides. wikipedia.org |

| Cu(I) / Borate Additive | Aryl Iodides | TMSCF₃ | Borate additive stabilizes the CF₃ anion, improving efficiency. organic-chemistry.org |

| Pd(0) / BrettPhos | Aryl Chlorides | (TESCF₃) | Enables the use of more common and less expensive aryl chlorides. |

| Pd(OAc)₂ / Pyridine Ligand | Arene C-H Bond | Electrophilic CF₃⁺ | Direct C-H trifluoromethylation directed by a heterocycle. |

| Cu(I) / Photoredox Catalyst | Arylboronic Acids | CF₃I | Mild conditions enabled by the merger of copper and photoredox catalysis. organic-chemistry.org |

The generation of trifluoromethyl radicals (•CF₃) under mild conditions provides a powerful method for the direct trifluoromethylation of arenes. Photoredox catalysis has been particularly successful in this area. In a typical cycle, a photocatalyst, such as [Ru(phen)₃]²⁺, is excited by visible light and then reduces a CF₃ source like triflyl chloride (CF₃SO₂Cl) to generate the •CF₃ radical. princeton.edu This highly reactive electrophilic radical can then add to electron-rich aromatic and heteroaromatic rings. wikipedia.orgprinceton.edu

This approach allows for the direct functionalization of C-H bonds without pre-activation, offering a streamlined route to trifluoromethylated compounds. princeton.edu By adjusting the stoichiometry of the trifluoromethyl source, it is possible to achieve mono- or even bis-trifluoromethylation of certain substrates. princeton.edu

Electrochemical synthesis offers a reagent-free alternative for generating highly reactive species to achieve fluorination. Selective electrochemical fluorination (SEF) aims to introduce fluorine atoms or fluorinated groups into organic molecules under controlled conditions. While direct anodic fluorination of aromatics can lead to a mixture of products, the use of redox mediators can improve selectivity and efficiency by lowering the required potential and minimizing anode passivation.

The electrochemical generation of trifluoromethylating agents or the activation of substrates towards trifluoromethylation represents an advancing frontier. These methods provide a pathway for producing fluorinated compounds, including PET (Positron Emission Tomography) tracers, under mild conditions with high precision. google.com

Regiochemical Control in the Synthesis of this compound

Achieving the 1,2,3-substitution pattern on a benzene (B151609) ring is a formidable synthetic challenge due to severe steric hindrance and unfavorable electronic interactions between the adjacent, strongly electron-withdrawing trifluoromethyl groups. Direct trifluoromethylation of benzene or a monosubstituted benzene derivative would not yield the 1,2,3-isomer in any significant quantity; the 1,3,5- and 1,2,4-isomers are the favored products. libretexts.org

Therefore, the most viable and logical strategy for synthesizing this compound is to begin with a precursor that already possesses the desired 1,2,3-substitution pattern. A plausible synthetic route would involve:

Starting Material Selection : The synthesis would commence with 1,2,3-benzenetricarboxylic acid or its corresponding ester. nist.gov

Fluorodecarboxylation : This precursor would then be treated with a potent fluorinating agent, such as sulfur tetrafluoride (SF₄) , which is known to convert carboxylic acid groups into trifluoromethyl groups. This is analogous to the industrial synthesis of the 1,3,5-isomer from benzene-1,3,5-tricarboxylic acid. sigmaaldrich.comamerigoscientific.com

An alternative stepwise approach could also be envisioned, starting from a disubstituted precursor like 1,2-bis(trifluoromethyl)benzene (B1265662) and introducing the third CF₃ group. However, functionalizing the C-H bond positioned between two CF₃ groups would be exceptionally difficult. A more practical stepwise route might involve the synthesis of 1,2-bis(trifluoromethyl)benzene, which can be prepared via the fluorination of o-trichloromethylbenzotrifluoride, followed by the introduction of a placeholder functional group at the 3-position that can later be converted to a CF₃ group. google.com These multi-step, precursor-based strategies are essential to overcome the inherent regiochemical barriers. libretexts.orgmasterorganicchemistry.com

Derivatization Reactions for Expanding the Chemical Space of Tris(trifluoromethyl)benzenes

Once synthesized, the tris(trifluoromethyl)benzene scaffold can be further functionalized to create a library of new molecules. The remaining C-H bonds on the aromatic ring, while deactivated by the electron-withdrawing CF₃ groups, can be targeted for derivatization.

A primary method for functionalization is metalation followed by electrophilic quench . Using a strong base like n-butyllithium, it is possible to deprotonate one of the ring protons. sigmaaldrich.com This has been demonstrated for the 1,3,5-isomer, where reaction with n-butyllithium and subsequent trapping with carbon dioxide or iodine yields 2,4,6-tris(trifluoromethyl)benzoic acid or 1-iodo-2,4,6-tris(trifluoromethyl)benzene, respectively. sigmaaldrich.combldpharm.com The resulting iodinated compound is a valuable intermediate that can undergo further transition metal-catalyzed cross-coupling reactions.

For this compound, the three remaining protons are in chemically distinct environments, offering the potential for regioselective functionalization, although this would be a significant synthetic challenge. Modern C-H functionalization techniques, where a catalyst is directed by an existing substituent, could also provide a sophisticated route to derivatization. acs.orgnih.gov

Synthesis of Aminated Tris(trifluoromethyl)benzene Derivatives

The synthesis of aminated tris(trifluoromethyl)benzenes is a key step for incorporating this bulky, electron-deficient moiety into larger, functional molecules like ligands for catalysis or advanced materials. Due to the highly deactivated nature of the aromatic ring, direct nitration followed by reduction is often not feasible. Instead, functionalization of the pre-formed tris(trifluoromethyl)benzene core is the preferred approach.

A notable synthesis is that of 2,4,6-tris(trifluoromethyl)aniline, a highly hindered aniline, from the commercially available 1,3,5-tris(trifluoromethyl)benzene. thieme-connect.comresearchgate.net This transformation is efficiently achieved in a two-step process. The first step involves the deprotonation of 1,3,5-tris(trifluoromethyl)benzene using a strong base like lithium diisopropylamide (LDA), followed by quenching with an iodine source to yield 1-iodo-2,4,6-tris(trifluoromethyl)benzene. researchgate.net This intermediate is then subjected to a copper-catalyzed amination reaction to produce the target aniline. researchgate.net

Table 1: Synthesis of 2,4,6-Tris(trifluoromethyl)aniline

| Step | Starting Material | Reagents | Product | Yield |

| 1. Iodination | 1,3,5-Tris(trifluoromethyl)benzene | 1) LDA or n-BuLi 2) I₂ | 1-Iodo-2,4,6-tris(trifluoromethyl)benzene | 75% researchgate.net |

| 2. Amination | 1-Iodo-2,4,6-tris(trifluoromethyl)benzene | Cu₂O, NaN₃, Proline, DMSO | 2,4,6-Tris(trifluoromethyl)aniline | 55% researchgate.net |

Carboxylation and Other Carbonyl Functionalization Pathways

The introduction of a carboxyl group onto the tris(trifluoromethyl)benzene ring provides a versatile handle for further synthetic transformations, such as amide or ester formation. The primary method for achieving this is through the lithiation of the aromatic ring followed by quenching with carbon dioxide.

The synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid is accomplished by treating 1,3,5-tris(trifluoromethyl)benzene with n-butyllithium (n-BuLi) in an inert solvent, which generates the 2,4,6-tris(trifluoromethyl)phenyllithium intermediate. researchgate.net This organolithium species is then reacted with solid carbon dioxide (dry ice) to afford the corresponding carboxylic acid in high yield upon acidic workup. researchgate.net

The resulting 2,4,6-tris(trifluoromethyl)benzoic acid is a strong acid due to the powerful electron-withdrawing effect of the three CF₃ groups. However, the steric hindrance imposed by the two ortho-trifluoromethyl groups significantly impacts its reactivity. For instance, standard esterification conditions with ethanol (B145695) are ineffective because the formation of the required tetrahedral intermediate is sterically hindered. researchgate.net The formation of esters requires alternative pathways, such as those involving a linear acylium ion intermediate. researchgate.net Similarly, the conversion of the acid to its acid chloride is slow and requires harsh conditions. researchgate.net

Another relevant carbonyl functionalization involves the synthesis of 2,4,6-tris(trifluoromethyl)benzoyl fluoride. This can be achieved by reacting 1,2,3,5-benzenetetracarboxylic acid with sulfur tetrafluoride (SF₄). thieme-connect.com This reaction converts the carboxylic acid groups into trifluoromethyl groups and the remaining acid group into an acyl fluoride.

Table 2: Synthesis of 2,4,6-Tris(trifluoromethyl)benzoic Acid

| Starting Material | Reagents | Product | Yield |

| 1,3,5-Tris(trifluoromethyl)benzene | 1) n-Butyllithium 2) CO₂ | 2,4,6-Tris(trifluoromethyl)benzoic acid | High researchgate.net |

Advanced Reactivity Studies and Mechanistic Insights of 1,2,3 Tris Trifluoromethyl Benzene

Aromatic Substitution Patterns and Electronic Influences of Trifluoromethyl Groups

The presence of three vicinal trifluoromethyl (-CF3) groups on a benzene (B151609) ring, as in 1,2,3-tris(trifluoromethyl)benzene, profoundly influences its reactivity, particularly in aromatic substitution reactions. The -CF3 group is a powerful electron-withdrawing group, a characteristic that dictates the regioselectivity and rate of these reactions. ontosight.ainih.gov

Nucleophilic Attack and Metalation Reactions

The strong electron-withdrawing nature of the trifluoromethyl groups in this compound significantly deactivates the benzene ring towards electrophilic attack but concurrently activates it for nucleophilic aromatic substitution and metalation. ontosight.ai This heightened acidity of the ring protons facilitates deprotonation by strong bases.

Selective lithiation of 1,2,4-tris(trifluoromethyl)benzene (B1304851) has been achieved, followed by electrophilic substitution, demonstrating the feasibility of functionalizing such electron-poor aromatic systems. acs.org Although a direct study on this compound is not specified, the principles governing the reactivity of its isomer are applicable. The most acidic proton would be the one flanked by two trifluoromethyl groups, making it the likely site for metalation.

For instance, the reaction of 1,3,5-tris(trifluoromethyl)benzene (B44845) with n-butyllithium leads to direct metalation, forming a lithio derivative that can be used to synthesize other compounds like 2,4,6-tris(trifluoromethyl)benzoic acid by reaction with carbon dioxide. sigmaaldrich.com This highlights the utility of metalation in functionalizing poly(trifluoromethyl)benzenes.

Table 1: Reactivity of Trifluoromethyl-Substituted Benzenes in Metalation

| Compound | Reagent | Product | Application |

| 1,2,4-Tris(trifluoromethyl)benzene | Strong Base (e.g., n-BuLi) | Lithiated intermediate | Synthesis of functionalized derivatives acs.org |

| 1,3,5-Tris(trifluoromethyl)benzene | n-Butyllithium | Lithio derivative | Synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid sigmaaldrich.com |

This table is generated based on analogous reactivity principles and specific examples from closely related isomers.

Deactivation Effects on Electrophilic Aromatic Substitution

The trifluoromethyl group is strongly deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions. vaia.commasterorganicchemistry.com This deactivation stems from the inductive effect of the highly electronegative fluorine atoms, which pull electron density away from the benzene ring. vaia.com This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. vaia.commasterorganicchemistry.com

The deactivation is more pronounced at the ortho and para positions relative to the meta position. vaia.com This is because the electron-withdrawing inductive effect is strongest at the positions closest to the substituent. Consequently, the meta position, being the least deactivated, is the most favorable site for electrophilic attack. vaia.comyoutube.com In the case of this compound, all available positions on the ring are significantly deactivated, making electrophilic aromatic substitution exceptionally difficult. The nitration of trifluoromethylbenzene, for instance, is approximately 40,000 times slower than the nitration of benzene under the same conditions. masterorganicchemistry.com

Radical Reaction Pathways Involving Tris(trifluoromethyl)benzene

While ionic reactions on the highly deactivated ring of this compound are challenging, radical reactions offer alternative pathways for its functionalization. The trifluoromethyl radical (•CF3) is an electrophilic radical and can participate in various reactions. researchgate.net

The generation of trifluoromethyl radicals from sources like trifluoromethanesulfonyl chloride (CF3SO2Cl) or Umemoto's reagent allows for the trifluoromethylation of other molecules. nih.govnih.gov Although direct radical reactions of this compound are not extensively detailed in the provided context, the principles of trifluoromethyl radical chemistry are relevant. For example, a three-component Minisci reaction can be mediated by a trifluoromethyl radical, where the electrophilic •CF3 adds to an electron-rich alkene, generating a nucleophilic alkyl radical that can then react with an electron-deficient N-heteroarene. rsc.org

Mechanistic Elucidation of C-F Bond Transformation and Functionalization

The transformation of the robust C-F bonds in trifluoromethyl groups is a significant area of research, offering a pathway to synthesize partially fluorinated organic molecules. researchgate.netrsc.orgbaranlab.org These transformations often proceed through radical intermediates. researchgate.net

One strategy involves an endergonic electron transfer to the trifluoromethylarene, forming a radical anion. nih.gov This reactive intermediate can then fragment, cleaving a C-F bond to produce a difluorobenzylic radical. This radical can be intercepted by various trapping agents, such as alkenes, to form new C-C bonds. nih.gov This approach has been successfully used for the defluoroalkylation and hydrodefluorination of unactivated trifluoromethylarenes using organocatalysts and visible light. nih.gov

Table 2: C-F Bond Functionalization Strategies for Trifluoromethylarenes

| Method | Key Intermediate | Outcome | Reference |

| Electron Transfer Catalysis | Arene radical anion, difluorobenzylic radical | Defluoroalkylation, Hydrodefluorination | nih.gov |

| Superacid Mediation | Carbocationic species | Friedel-Crafts type products | nih.gov |

Superacid-Mediated Transformations and Protolytic Defluorination Phenomena

In superacidic media, such as trifluoromethanesulfonic acid (CF3SO3H) or fluorosulfuric acid (FSO3H), trifluoromethyl-substituted arenes can undergo protolytic defluorination. nih.gov This process involves the protonation of a fluorine atom, followed by the loss of hydrogen fluoride (B91410) (HF) to generate a carbocationic intermediate. nih.gov

For example, reacting trifluoromethyl-substituted arenes with benzene in CF3SO3H leads to Friedel-Crafts-type products. nih.gov In the absence of a trapping nucleophile, dimerization or cyclization can occur. nih.gov Studies using 1,3,5-tris(trifluoromethyl)benzene in FSO3H were conducted to minimize side reactions and use the unreacted trifluoromethyl groups as an internal NMR standard. nih.gov These experiments suggest the formation of reactive electrophilic species, such as carbocations or acylium cations, from the trifluoromethyl groups in superacid. nih.gov The strong electron-withdrawing nature of the -CF3 groups can enhance the electrophilic character of these cationic intermediates, leading to what are termed "superelectrophiles". nih.gov

Computational Chemistry and Theoretical Modeling of 1,2,3 Tris Trifluoromethyl Benzene

Quantum Chemical Investigations of Molecular Geometry and Conformational Preferences

Quantum chemical calculations are fundamental for determining the three-dimensional structure of molecules and understanding their conformational landscapes.

Density Functional Theory (DFT) Applications in Structure Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By approximating the electron density, DFT can efficiently optimize molecular structures to find their most stable (lowest energy) conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

For 1,2,3-tris(trifluoromethyl)benzene, DFT calculations would be expected to elucidate key geometric parameters. However, specific studies applying DFT for the structure optimization of this compound are not readily found in the surveyed literature. General applications of DFT to other fluorinated benzenes are common, suggesting that such a study would be feasible and would likely employ functionals such as B3LYP in conjunction with a suitable basis set (e.g., 6-31G* or larger) to achieve a balance between accuracy and computational cost.

Ab Initio Methods for Geometric Parameter Determination

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular geometries. While computationally more intensive than DFT, they serve as a benchmark for other methods.

A detailed search of scientific databases did not yield any specific studies that have employed ab initio methods to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound. Such a study would be valuable for understanding the steric and electronic effects of the three adjacent trifluoromethyl groups on the benzene (B151609) ring's geometry.

Electronic Structure Properties and Charge Distribution Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods can map out the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

No specific data on the HOMO-LUMO energies or the HOMO-LUMO gap for this compound have been reported in the reviewed literature. A computational study would be necessary to determine these values and to visualize the spatial distribution of these orbitals, which would provide insight into the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally. researchgate.net It is a valuable tool for predicting how molecules will interact with each other, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

Specific MEP maps for this compound are not available in the public domain. A theoretical study would likely show regions of high negative potential around the fluorine atoms of the trifluoromethyl groups, while the hydrogen atoms on the benzene ring would exhibit a more positive potential.

Theoretical Mechanistic Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the transition states and intermediates along a reaction coordinate, researchers can understand the feasibility and kinetics of a particular transformation.

There is a lack of published theoretical studies on the reaction pathways involving this compound. Such studies could investigate, for example, the mechanism of its synthesis or its reactivity in electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. These computational investigations would provide valuable atomic-level detail that is often difficult to obtain through experimental means alone.

Emerging Research Applications of 1,2,3 Tris Trifluoromethyl Benzene in Advanced Chemical Sciences

Role in Material Science and Polymer Chemistry

The introduction of trifluoromethyl groups is a well-established strategy for developing high-performance polymers. These groups are known to impart desirable characteristics such as enhanced thermal stability, chemical inertness, and specific solubility profiles. While direct polymerization of 1,2,3-Tris(trifluoromethyl)benzene is not common, it serves as a critical building block for creating specialized fluorinated monomers.

Development of Novel Fluorinated Polymers and Oligomers

Research into fluorinated polymers often utilizes monomers where trifluoromethyl groups are present to enhance material properties. For instance, fluorinated polyimides derived from diamines containing -CF3 groups, such as 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene (B151609), exhibit enhanced solubility, higher thermal stability, and lower moisture absorption. epa.gov Although specific studies detailing the use of this compound to create new polymers are limited, its structure is ideal for designing monomers that can lead to polymers with exceptional stability. The dense arrangement of -CF3 groups can effectively shield the polymer backbone from chemical attack.

Engineering Materials with Enhanced Chemical and Thermal Stability

Table 1: Properties of Polymers Incorporating Trifluoromethyl Groups

| Property | Observed Enhancement in Fluorinated Polymers | Underlying Cause |

|---|---|---|

| Thermal Stability | Increased decomposition temperatures. | High C-F bond energy and shielding of the polymer backbone. |

| Chemical Resistance | Inertness to solvents, acids, and bases. | Electron-withdrawing nature of -CF3 groups reduces reactivity of the aromatic ring. |

| Solubility | Enhanced solubility in specific organic solvents. epa.gov | Disruption of polymer chain packing and altered polarity. |

| Low Moisture Uptake | Reduced water absorption (e.g., 0.61-0.72% in certain FPIs). epa.gov | Hydrophobic nature of fluorinated moieties. |

| Optical Transparency | Higher optical transparency with low cutoff wavelengths. epa.gov | Reduced electronic conjugation and prevention of charge-transfer complex formation. |

Application as Sterically Demanding Ligands in Coordination Chemistry and Catalysis

In coordination chemistry and catalysis, the size and electronic properties of ligands are paramount in determining the reactivity and selectivity of a metal center. ncert.nic.innih.gov The structure of this compound, with its three bulky and electron-withdrawing groups crowded on one side of the benzene ring, makes it an excellent scaffold for creating sterically demanding ligands.

While direct research on this compound-based ligands is nascent, studies on similar structures provide insight into their potential. For example, a comparative study of tris{bis(trifluoromethyl)phenyl}borane isomers revealed that ortho-trifluoromethyl groups can sterically block the boron center and quench its reactivity in frustrated Lewis pair (FLP) chemistry. rsc.org This highlights the profound steric impact of adjacent -CF3 groups. A ligand incorporating the this compound core would be expected to create a large, well-defined pocket around a metal center, potentially enabling highly selective catalytic transformations, such as shape-selective catalysis, or stabilizing unusual coordination geometries.

Contributions to Organic Electronic Materials Research (e.g., OLEDs, Organic Solar Cells)

The field of organic electronics relies on materials with precisely tuned electronic energy levels (HOMO/LUMO) and intermolecular packing to ensure efficient charge transport and device performance. acs.orge-bookshelf.de The incorporation of trifluoromethyl groups is a powerful strategy for developing both hole-transporting materials (HTMs) and electron-acceptor materials. researchgate.netrsc.org

The strong electron-withdrawing nature of -CF3 groups can lower the HOMO energy levels of a molecule, which is advantageous for increasing the open-circuit voltage (Voc) in organic solar cells. sigmaaldrich.com Furthermore, these groups can enhance intermolecular packing through various non-covalent interactions (e.g., C-F···H, C-F···π), which is beneficial for charge mobility. researchgate.net In the context of Organic Light-Emitting Diodes (OLEDs), trifluoromethylated hosts and emitters have been shown to improve device efficiency and stability. For example, using 1,4-Bis(trifluoromethyl)benzene as an acceptor unit in a donor-acceptor-donor molecule resulted in a promising cyan emitter for thermally activated delayed fluorescence (TADF) OLEDs. rsc.org

Although this compound has not been explicitly featured in reported high-performance devices, its powerful electron-accepting character and unique geometry make it a highly promising building block for novel materials. It could be used to construct electron acceptors for organic solar cells or as a core for hole-transporting materials in perovskite or organic solar cells, where its rigid and bulky nature could help control morphology and suppress aggregation. researchgate.netrsc.orgrsc.org

Table 2: Influence of Trifluoromethyl Groups on Organic Electronic Materials

| Parameter | Effect of -CF3 Substitution | Benefit in Organic Electronics |

|---|---|---|

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO levels due to strong electron-withdrawing effect. | Increases open-circuit voltage (Voc) in solar cells; enables tuning of emission color in OLEDs. sigmaaldrich.com |

| Intermolecular Packing | Promotes ordered packing via C-F···H and other non-covalent interactions. | Enhances charge carrier mobility. researchgate.net |

| Exciton Dissociation | Reduces coulombic potential between electrons and holes. | Improves generation of free charges in solar cells. sigmaaldrich.com |

| Photochemical Stability | Increases resistance to degradation under light exposure. | Leads to longer device lifetimes. |

Exploration in Green Chemistry for Sustainable Processes

Green chemistry principles encourage the use of safer solvents and the design of energy-efficient processes. whiterose.ac.uk Heavily fluorinated compounds are often characterized by low miscibility with common organic solvents and water, unique boiling points, and high density. These properties can be exploited for sustainable processes, such as biphasic catalysis, where catalyst recovery is simplified.

While specific studies on this compound as a green solvent are yet to be published, related compounds like benzotrifluoride (B45747) (trifluoromethylbenzene) are recognized as more environmentally benign alternatives to chlorinated solvents like dichloromethane. wordpress.com Given its properties, this compound could potentially serve as a specialized solvent for certain reactions, offering advantages in product separation and solvent recycling. Its high thermal stability also makes it suitable for high-temperature reactions where less stable solvents would decompose.

Utility as a Benchmark Compound in Fundamental Chemical Research

A deep understanding of fundamental chemical principles often relies on studying model compounds with well-defined and extreme properties. The 1,3,5-isomer of tris(trifluoromethyl)benzene is already used as an internal standard in 19F NMR spectroscopy due to its simple, sharp singlet signal. rsc.org

The 1,2,3-isomer, with its adjacent -CF3 groups, serves as an excellent model for studying intramolecular strain and non-covalent interactions between highly electronegative groups. Theoretical studies have explored the effects of poly-trifluoromethylation on the stability and acidity of benzene isomers, providing fundamental insights into substituent effects. nih.gov The significant steric and electronic perturbations caused by the three vicinal -CF3 groups make this compound a valuable benchmark for calibrating computational models and for fundamental studies into aromaticity, substituent effects, and fluorine chemistry.

常见问题

Q. What are the common synthetic routes for 1,2,3-Tris(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

The synthesis of this compound often employs palladium-catalyzed cross-coupling reactions. For instance, Suzuki–Miyaura coupling with arylboronic acids enables regioselective functionalization of diiodinated precursors. Optimized conditions (e.g., 2.0 mol equiv. of arylboronic acid, Pd(PPh₃)₄ catalyst, and THF solvent at 80°C) yield trisubstituted derivatives with >70% isolated yields . Reaction temperature, solvent polarity, and catalyst loading critically affect regioselectivity and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

- X-ray crystallography : Resolves the steric effects of trifluoromethyl groups and confirms regiochemistry in derivatives (e.g., bond angles and torsion angles) .

- ¹⁹F NMR : Detects electronic environments of CF₃ groups, with chemical shifts between -60 to -65 ppm indicating strong electron-withdrawing effects .

- IR spectroscopy : Identifies C-F stretching vibrations at 1100–1250 cm⁻¹, confirming trifluoromethyl substitution .

Q. What are the critical stability considerations for storing this compound, and how should decomposition be monitored?

The compound is stable under inert atmospheres but sensitive to moisture and light. Store at 2–8°C in amber glass vials with PTFE-lined caps. Decomposition products (e.g., fluorinated acids) can be monitored via GC-MS or ¹⁹F NMR by tracking anomalous peaks at δ = -70 to -75 ppm .

Advanced Research Questions

Q. How can computational methods like DFT be utilized to predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, trifluoromethyl groups lower the HOMO energy by ~1.5 eV, enhancing electrophilicity. These models align with experimental UV-Vis spectra (λmax ≈ 270 nm) and regioselectivity in Diels-Alder reactions .

Q. What strategies are employed to achieve regioselective functionalization of this compound in cross-coupling reactions?

Regioselectivity is controlled by steric and electronic effects:

- Steric guidance : Bulky substituents at the 1- and 3-positions direct coupling to the 2-position.

- Electronic tuning : Electron-deficient boronic acids (e.g., p-CF₃-C₆H₄B(OH)₂) favor oxidative addition at the least hindered site.

- Catalyst design : Pd(0) complexes with chelating ligands (e.g., XPhos) enhance selectivity for mono- or bis-coupled products .

Q. How does the presence of trifluoromethyl groups influence the steric and electronic environment in organometallic complexes derived from this compound?

Trifluoromethyl groups induce strong electron-withdrawing effects, lowering the π-electron density of the benzene ring by ~15% (DFT calculations). This enhances Lewis acidity in metal complexes (e.g., Sb(RF)₂OSO₂CF₃), making them effective catalysts in fluorination reactions. Steric bulk from CF₃ groups also stabilizes tetrahedral intermediates in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。